7-cyano-1H-indole-3-carboxylic acid - 959238-64-3

7-cyano-1H-indole-3-carboxylic acid

Catalog Number: EVT-3167879
CAS Number: 959238-64-3
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can react with alcohols to form esters. This modification can alter the molecule's solubility, lipophilicity, and pharmacological properties. [, , ]
  • Amide formation: Reaction with amines yields amides. Amide derivatives of indole-3-carboxylic acids have shown diverse biological activities. [, , , ]
Mechanism of Action
  • Interaction with enzymes: Indole-3-carboxylic acid derivatives have been reported to act as enzyme inhibitors, including tyrosine kinase inhibitors and thromboxane synthetase inhibitors. [, ] These inhibitors typically bind to the active site of the enzyme, blocking its activity. The specific interactions involved can vary depending on the enzyme and the inhibitor's structure.
  • Binding to receptors: Some indole-3-carboxylic acid derivatives exhibit affinity for specific receptors, such as the glycine site of the NMDA receptor. [] Binding to these receptors can modulate their activity, leading to downstream effects. The exact mechanism of receptor modulation can involve agonistic, antagonistic, or allosteric interactions.
Applications
    • It could serve as a scaffold for developing novel drug candidates, particularly in areas where indole-3-carboxylic acid derivatives have shown promise, such as anticancer agents, anti-inflammatory agents, and treatments for metabolic disorders. [, , , , ]

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577)

  • Compound Description: PF-06409577 is a direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (ΑMPK) isoforms. [] It is metabolized by uridine diphosphoglucuronosyl transferase (UGT) enzymes, primarily UGT1A1, to form an acyl glucuronide metabolite that retains selective activation of human β1-containing AMPK isoforms. [] PF-06409577 has been investigated for the treatment of diabetic nephropathy. []

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid

  • Compound Description: This compound serves as a key building block in synthesizing Herdmanine D, a naturally occurring compound recognized for its anti-inflammatory properties. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175)

  • Compound Description: LY2562175 acts as a potent and selective agonist of the farnesoid X receptor (FXR). [] This interaction results in significant lipid modulation, reducing LDL and triglyceride levels while increasing HDL levels in preclinical models. [] LY2562175 was considered a potential treatment for dyslipidemia and atherosclerosis. []
  • Compound Description: ICS 205930 is a known antagonist of the serotonin 5-HT3 receptor. [] This compound, along with its derivatives, has been studied for potential anxiolytic and antipsychotic effects. []

2-Methyl-1H-indole-3-carboxylic acid (2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl)-amides

  • Compound Description: Derivatives of this compound class, especially those with two hydroxyl and one methoxy group on the phenyl ring, exhibit notable anti-inflammatory and analgesic properties. []

Properties

CAS Number

959238-64-3

Product Name

7-cyano-1H-indole-3-carboxylic acid

IUPAC Name

7-cyano-1H-indole-3-carboxylic acid

Molecular Formula

C10H6N2O2

Molecular Weight

186.17

InChI

InChI=1S/C10H6N2O2/c11-4-6-2-1-3-7-8(10(13)14)5-12-9(6)7/h1-3,5,12H,(H,13,14)

InChI Key

ZADAEINCNCNJPT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)C(=CN2)C(=O)O)C#N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)C(=O)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.